6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine
Description
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a brominated heterocyclic compound featuring a fused imidazole and pyridine ring system. Its dihydro structure (saturation at the 2,3-positions) distinguishes it from fully aromatic imidazopyridines. The bromine atoms at the 6- and 8-positions enhance its reactivity and influence electronic properties, making it a versatile intermediate for further derivatization .
Properties
IUPAC Name |
6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2N2/c8-5-3-6(9)7-10-1-2-11(7)4-5/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTNWLMOUQKJXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=C(C=C(C2=N1)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine typically involves the bromination of 2,3-dihydroimidazo[1,2-a]pyridine. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions . The reaction is usually performed in an organic solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form imidazo[1,2-a]pyridine derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can lead to the formation of partially or fully reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups such as azides, thiols, or amines, depending on the reagents used .
Scientific Research Applications
Antibacterial Activity
Research indicates that imidazopyridine derivatives, including 6,8-dibromo-2,3-dihydroimidazo[1,2-a]pyridine, exhibit significant antibacterial properties. These compounds have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
- Case Study : A study highlighted the synthesis of several imidazopyridine derivatives that demonstrated potent antibacterial activity. The structure-activity relationship (SAR) indicated that specific substitutions on the imidazopyridine scaffold enhanced its antibacterial efficacy. For instance, compounds with methyl or nitro groups showed improved activity against Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin .
Anti-inflammatory Properties
Imidazopyridine derivatives are also being explored for their anti-inflammatory effects. Compounds in this class have shown potential in modulating inflammatory responses.
- Case Study : In vitro studies demonstrated that certain imidazopyridines could inhibit leukocyte functions and reduce inflammation induced by zymosan in mouse models. This suggests a possible therapeutic role for these compounds in treating inflammatory diseases .
Synthetic Chemistry Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules.
- Synthetic Pathways : The compound can undergo reactions such as nucleophilic substitutions and cycloadditions. Researchers have utilized it to synthesize novel derivatives with enhanced biological activities. For example, it has been used to create oxadiazole-tagged imidazopyridine derivatives that exhibit bioactivity .
Summary of Research Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromine atoms in the compound can participate in halogen bonding, enhancing its binding affinity to target proteins . The exact pathways and molecular targets depend on the specific application and the functional groups present in the derivatives of the compound.
Comparison with Similar Compounds
Structural and Physical Properties
Key analogs and their properties are summarized below:
Key Observations :
- Substituent Influence : Aromatic substituents (e.g., phenyl in 13c) increase hydrophobicity, while polar groups (e.g., ethoxycarbonyl in 2d) may enhance solubility .
- Physical State : The dihydro structure in the target compound may reduce crystallinity compared to fully aromatic analogs like 2d (melting point: 215°C) .

Key Insights :
- Opioid Receptor Interactions : Unlike 1-aryl-dihydroimidazoimidazoles , the target compound lacks explicit evidence of opioid receptor binding.
- Structural Requirements for Activity : The absence of a protonable nitrogen in certain dihydroimidazopyrimidines () abolishes opioid activity, highlighting the importance of specific pharmacophores .
Solubility and Pharmacokinetics
- Aqueous Solubility : Bromine’s hydrophobicity may reduce solubility compared to nitro or oxo derivatives (e.g., 3-nitroimidazopyridines in ).
- Blood-Brain Barrier (BBB) Penetration : Polar substituents (e.g., ethoxycarbonyl in 2d) could limit BBB penetration, whereas lipophilic groups (e.g., benzoyl in 13c) may enhance it .
Biological Activity
6,8-Dibromo-2,3-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the bromination of imidazo[1,2-a]pyridine derivatives. The process can be optimized using various reaction conditions to enhance yield and purity. The compound can undergo substitution reactions where the bromine atoms can be replaced with other functional groups, allowing for the exploration of structure-activity relationships (SAR) .
Antiproliferative Activity
Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with structural similarities to this compound demonstrated IC50 values ranging from 1.45 to 4.25 μM against several cancer cell lines such as Capan-1 and K-562 . These findings suggest a promising therapeutic potential in oncology.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within the cell. Studies suggest that these compounds can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving DNA damage response pathways and inhibition of key kinases .
Antiviral Activity
In addition to its antiproliferative properties, some derivatives have been evaluated for antiviral activity. However, many tested compounds did not show significant antiviral effects against a broad panel of viruses . This highlights the need for further investigation into optimizing these compounds for enhanced antiviral efficacy.
Case Studies
Several case studies have been conducted to evaluate the biological activity of imidazo[1,2-a]pyridine derivatives:
- Study on Antiproliferative Effects : A study assessed the antiproliferative activity of various derivatives against multiple cancer cell lines. Compounds were compared with established drugs like etoposide, revealing comparable or superior activity in some cases .
- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinities of this compound derivatives to target proteins involved in cancer progression. Results indicated favorable interactions with Aurora A kinase and other targets critical for tumor growth .
Data Table: Biological Activity Summary
| Compound Name | IC50 (μM) | Target Cell Line | Activity Type |
|---|---|---|---|
| This compound | TBD | Capan-1 | Antiproliferative |
| Hydroxy derivative | 1.45 | K-562 | Antiproliferative |
| Etoposide | 5.0 | HL-60 | Antiproliferative |
| Unsubstituted derivative | TBD | LN-229 | Antiproliferative |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

